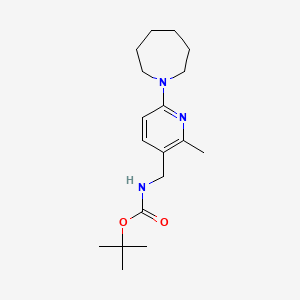
tert-Butyl ((6-(azepan-1-yl)-2-methylpyridin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((6-(azepan-1-yl)-2-methylpyridin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C17H27N3O2 and a molecular weight of 305.42 g/mol This compound is known for its unique structure, which includes a tert-butyl carbamate group attached to a pyridine ring substituted with an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-(azepan-1-yl)-2-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of 6-(azepan-1-yl)-2-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((6-(azepan-1-yl)-2-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or alcohols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various carbamate derivatives .
Scientific Research Applications
tert-Butyl ((6-(azepan-1-yl)-2-methylpyridin-3-yl)methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl ((6-(azepan-1-yl)-2-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((6-(azepan-1-yl)pyridin-3-yl)methyl)carbamate: Similar structure but lacks the 2-methyl substitution on the pyridine ring.
tert-Butyl ((6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate: Contains a piperidine ring instead of an azepane ring.
tert-Butyl ((6-(morpholin-1-yl)pyridin-3-yl)methyl)carbamate: Features a morpholine ring in place of the azepane ring.
Uniqueness
The presence of the azepane ring and the 2-methyl substitution on the pyridine ring differentiates it from other similar compounds and may contribute to its unique biological activity and reactivity .
Properties
Molecular Formula |
C18H29N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl N-[[6-(azepan-1-yl)-2-methylpyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C18H29N3O2/c1-14-15(13-19-17(22)23-18(2,3)4)9-10-16(20-14)21-11-7-5-6-8-12-21/h9-10H,5-8,11-13H2,1-4H3,(H,19,22) |
InChI Key |
IOPINFBOZQZVBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCCCC2)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(4-(tert-Butyl)phenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12997681.png)
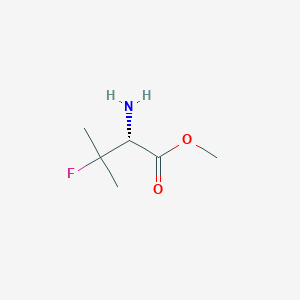
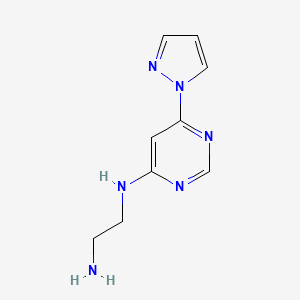
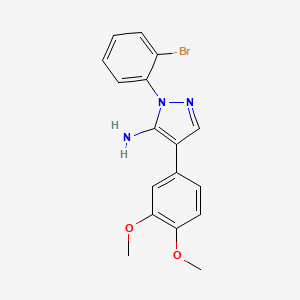
![3-[4-(Hydroxymethyl)phenyl]benzonitrile](/img/structure/B12997700.png)
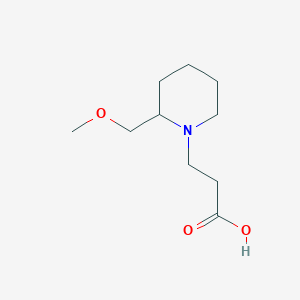
![(4S)-3-[(2R)-2-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12997703.png)
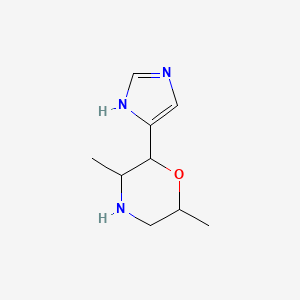

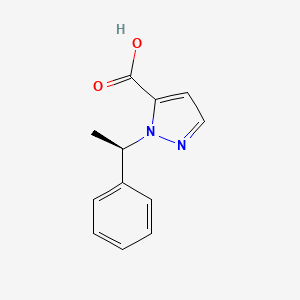
![4-Methylthieno[2,3-b]pyridin-3-amine](/img/structure/B12997722.png)
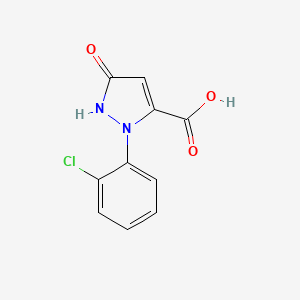
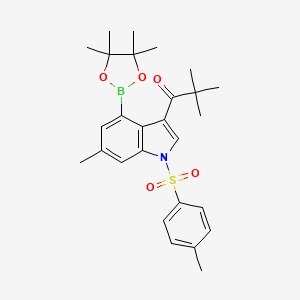
![7-Chloro-3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12997735.png)
